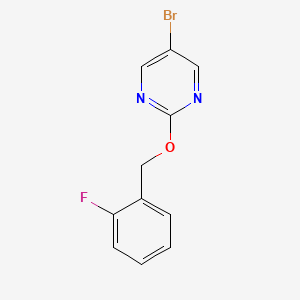
Ethyl 2-(cyclopropylamino)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cyclopropylamino)-5-methylbenzoate, also known as CX-5461, is a small molecule inhibitor that has been recently developed as a potential anticancer drug. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA) and the formation of ribosomes. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mechanism of Action
Ethyl 2-(cyclopropylamino)-5-methylbenzoate selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of rRNA synthesis and the formation of ribosomes, which are essential for cell growth and proliferation. The inhibition of Pol I transcription also leads to the activation of the nucleolar stress response, which triggers the activation of p53-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(cyclopropylamino)-5-methylbenzoate has been shown to have potent anticancer activity in various preclinical models. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in xenograft models. Ethyl 2-(cyclopropylamino)-5-methylbenzoate has also been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 2-(cyclopropylamino)-5-methylbenzoate is its selectivity for Pol I transcription, which makes it a promising candidate for the treatment of cancer. However, Ethyl 2-(cyclopropylamino)-5-methylbenzoate has also been shown to have limited efficacy in certain types of cancer, such as breast cancer, which may limit its clinical utility. In addition, the mechanism of action of Ethyl 2-(cyclopropylamino)-5-methylbenzoate is not fully understood, which may limit its development as a therapeutic agent.
Future Directions
There are several future directions for the development of Ethyl 2-(cyclopropylamino)-5-methylbenzoate as an anticancer drug. One potential direction is the development of combination therapies that target multiple pathways in cancer cells. Ethyl 2-(cyclopropylamino)-5-methylbenzoate has been shown to have synergistic effects with other anticancer drugs, and the development of combination therapies may improve its efficacy in certain types of cancer. Another potential direction is the development of biomarkers that can predict the response to Ethyl 2-(cyclopropylamino)-5-methylbenzoate treatment. The identification of biomarkers may help to identify patients who are most likely to benefit from Ethyl 2-(cyclopropylamino)-5-methylbenzoate treatment and improve patient outcomes.
Synthesis Methods
The synthesis of Ethyl 2-(cyclopropylamino)-5-methylbenzoate involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 5-methylisophthalic acid with an ethyl ester group. The resulting compound is then reacted with cyclopropylamine to form the corresponding amide. The amide is then reduced to the amine using lithium aluminum hydride, followed by acylation with ethyl chloroformate to give the final product, Ethyl 2-(cyclopropylamino)-5-methylbenzoate.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-5-methylbenzoate has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit Pol I transcription and induce nucleolar stress, leading to the activation of p53-dependent apoptosis in cancer cells. Ethyl 2-(cyclopropylamino)-5-methylbenzoate has also been shown to have synergistic effects with other anticancer drugs, such as DNA-damaging agents and inhibitors of the PI3K/AKT/mTOR pathway.
properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-8-9(2)4-7-12(11)14-10-5-6-10/h4,7-8,10,14H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKTMZYWUMPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylamino)-5-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


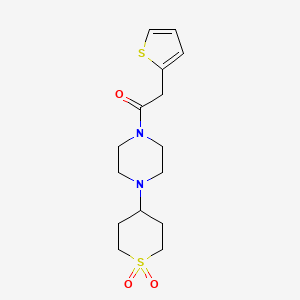
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)
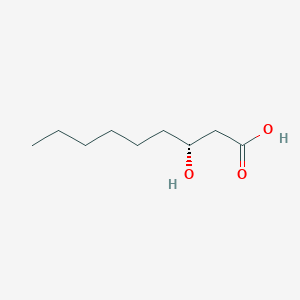

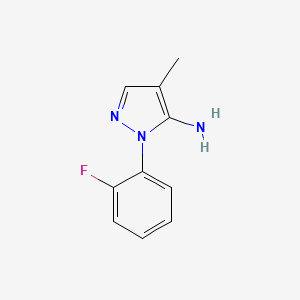
![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)
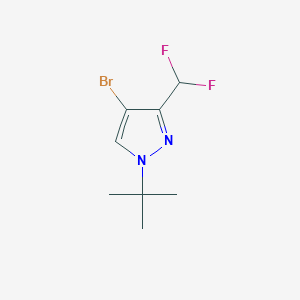
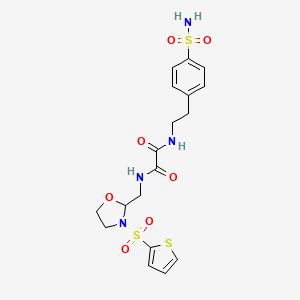
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2829691.png)
![6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2829692.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2829694.png)

